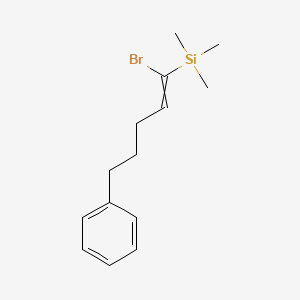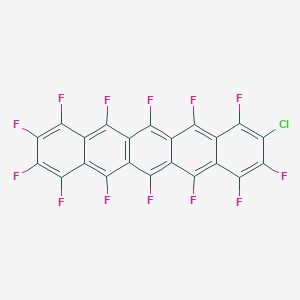
(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol is a complex organic compound that features a cyclopentane ring with hydroxymethyl and tritylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring can be constructed through cyclization reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of Tritylamino Group: The tritylamino group can be attached through nucleophilic substitution reactions, where a trityl chloride reacts with an amine group on the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the tritylamino group or to convert the hydroxymethyl group to a methyl group.
Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trityl chloride, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound might be used to study enzyme interactions and metabolic pathways, particularly those involving cyclopentane derivatives.
Medicine
Potential medical applications could include the development of new pharmaceuticals, especially if the compound exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers and materials.
Mecanismo De Acción
The mechanism by which (1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simpler compound with a hydroxyl group on a cyclopentane ring.
Tritylamine: Contains the trityl group attached to an amine.
Hydroxymethylcyclopentane: Similar structure but lacks the tritylamino group.
Uniqueness
(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol is unique due to the combination of its stereochemistry and functional groups
Propiedades
Fórmula molecular |
C25H27NO2 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C25H27NO2/c27-18-19-16-23(17-24(19)28)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,19,23-24,26-28H,16-18H2 |
Clave InChI |
OIHMNCYDYHEXKE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C1CO)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)
![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)

![5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole](/img/structure/B12636438.png)
![5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636443.png)
![3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid](/img/structure/B12636456.png)
![2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636463.png)
![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12636467.png)
